![molecular formula C18H15BrClN3OS B4759544 2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)
2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol
Overview
Description
2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been shown to exhibit promising biological activity.
Mechanism of Action
The mechanism of action of 2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting specific enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol exhibits potent antibacterial and antifungal activity. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activity, making it a valuable tool for researchers in these fields. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
Future Directions
There are several future directions for the research of 2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, future studies should focus on the development of new synthetic methods for the production of this compound, as well as its analogs, to improve its biological activity and reduce potential toxicity.
Scientific Research Applications
2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activity. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-bromo-2-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-2-9-23-17(14-10-13(19)7-8-16(14)24)21-22-18(23)25-11-12-5-3-4-6-15(12)20/h2-8,10,24H,1,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRYQSAECHJZGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{5-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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